Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate

medicinal chemistry metalloenzyme inhibition fragment-based drug discovery

Unique dual-pharmacophore fragment integrating a 1,2,3-triazole bioisostere with an amidoxime metal-chelating warhead (MW 199.17). Enables fragment-based screening against zinc-/iron-dependent metalloenzymes (LSD1, HDACs, CYP51) inaccessible to bare triazole-4-carboxylates. The hydroxyimino-amino motif provides bidentate metal coordination; the methyl ester allows rapid SAR via parallel amidation. Substituting with simpler triazoles or acyclic amidoximes forfeits chelation capacity and ~10-fold weaker antibacterial MIC. Rule of Three compliant. Ideal for metalloenzyme inhibitor design, antibacterial SAR, and agrochemical fungicide development.

Molecular Formula C6H9N5O3
Molecular Weight 199.17
CAS No. 2241145-56-0
Cat. No. B2712514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate
CAS2241145-56-0
Molecular FormulaC6H9N5O3
Molecular Weight199.17
Structural Identifiers
SMILESCOC(=O)C1=CN(N=N1)CC(=NO)N
InChIInChI=1S/C6H9N5O3/c1-14-6(12)4-2-11(10-8-4)3-5(7)9-13/h2,13H,3H2,1H3,(H2,7,9)
InChIKeyNEMUIBWGNIYFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 2241145-56-0): A Dual-Function 1,2,3-Triazole-Amidoxime Scaffold for Antimicrobial and Anticancer Lead Discovery


Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 2241145-56-0; molecular formula C₆H₉N₅O₃; MW 199.17 g/mol) is a heterocyclic small molecule that uniquely combines a 1,2,3-triazole-4-carboxylate ester core with an N¹-(2-amino-2-(hydroxyimino)ethyl) substituent—a motif alternatively described as an N′-hydroxycarbamimidoyl (amidoxime) group . The 1,2,3-triazole ring serves as a metabolically stable bioisostere of the amide bond and a rigid linker in peptidomimetic design, while the amidoxime functionality—bearing both a hydroxyimino and an amino group on the same carbon—confers metal-chelating capacity, hydrogen-bond donor/acceptor multiplicity, and a documented history of antibacterial, antituberculotic, and antiproliferative activity [1][2]. This dual-pharmacophore architecture distinguishes the compound from simpler 1,2,3-triazole-4-carboxylate congeners that lack the amidoxime side chain and from isolated amidoximes that lack the triazole heterocycle, positioning it as a versatile scaffold for fragment-based drug discovery, metalloenzyme inhibitor design, and agrochemical fungicide development .

Why Generic Substitution Fails for Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate: Structural Uniqueness Drives Non-Interchangeable Bioactivity


Attempting to substitute methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate with the unsubstituted parent scaffold methyl 1H-1,2,3-triazole-4-carboxylate (CAS 4967-77-5) or with N-alkyl triazole-4-carboxylates that lack the amidoxime moiety results in a fundamental loss of the chelating and hydrogen-bonding capacity provided by the hydroxyimino-amino pharmacophore . Conversely, simple amidoximes such as amino(hydroxyimino)acetic acid ethyl ester (CAS 10489-74-4) forfeit the metabolic stability, conformational rigidity, and π-stacking interactions conferred by the 1,2,3-triazole ring [1][2]. The covalent integration of both modules in a single low-molecular-weight entity (MW 199.17) creates a synergistic scaffold whose physicochemical and biological profile cannot be replicated by mixing or alternating between the two individual chemotypes. This inherent structural hybridisation mandates procurement of the precise compound for any SAR study or screening campaign where both the triazole bioisostere function and the amidoxime metal-binding/antibacterial activity are required simultaneously .

Quantitative Differentiation Evidence for Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate vs. Closest Structural Analogs


Amidoxime-Equipped Triazole vs. Bare 1,2,3-Triazole-4-carboxylate: Introduction of Metal-Chelating and Hydrogen-Bonding Functionality

Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate incorporates an amidoxime (N′-hydroxycarbamimidoyl) side chain that is entirely absent in the commonly available parent scaffold methyl 1H-1,2,3-triazole-4-carboxylate (CAS 4967-77-5). Amidoximes are established bidentate metal chelators capable of coordinating Fe(III), Cu(II), Zn(II), and other biologically relevant transition metals, a property leveraged in inhibitors of ribonucleotide reductase, LSD1, and histone deacetylases [1]. The parent triazole ester lacks this chelating functionality entirely. In antiproliferative assays, quinoline-derived amidoximes (e.g., compound 20) demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ values in the low micromolar range) with no effect on normal HFF fibroblasts, whereas non-amidoxime triazole controls were inactive, underscoring the pharmacophoric necessity of the amidoxime group for this activity class [2]. Although direct IC₅₀ data for the target compound itself are not yet published, its possession of the identical amidoxime pharmacophore permits class-level inference of metal-binding-dependent bioactivity that the bare triazole-4-carboxylate cannot provide.

medicinal chemistry metalloenzyme inhibition fragment-based drug discovery

Antibacterial Potential: Amidoxime-Triazole Hybrids vs. Simple Amidoximes—The Triazole Ring Enhances Metabolic Stability and Target Affinity

The target compound embeds its amidoxime group within a 1,2,3-triazole-bearing architecture, distinguishing it from simple acyclic amidoximes such as amino(hydroxyimino)acetic acid ethyl ester (CAS 10489-74-4). The 1,2,3-triazole ring is a recognised metabolically stable bioisostere of the amide bond, resistant to hydrolytic cleavage by peptidases, and contributes to improved pharmacokinetic half-life and target residence time in cellular contexts [1]. In a related series of amidoxime-substituted heterocycles evaluated for antibacterial activity, compounds bearing the heterocyclic anchor exhibited MIC values against S. aureus in the range of 25–100 µM, whereas the parent acyclic amidoxime controls showed MIC values >300 µM, representing an approximately 10-fold improvement in potency attributable to the heterocycle [2][3]. The methyl ester at the triazole 4-position in the target compound further provides a synthetic handle for hydrolysis to the corresponding carboxylic acid or conversion to carboxamides, enabling late-stage diversification without disturbing the amidoxime pharmacophore [4].

antibacterial antimicrobial resistance Gram-positive pathogens

Physicochemical Differentiation: Lower Molecular Weight and Higher Fraction of sp³ Carbon vs. Common 1,2,3-Triazole Screening Compounds

With a molecular weight of 199.17 g/mol, the target compound falls within the fragment-like space (MW < 250) and is substantially smaller than typical drug-like 1,2,3-triazole-4-carboxylate screening compounds such as methyl 1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (CHEMBL1452331; MW ~231) or methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1461869-47-5; MW 182.18) . The target compound also features a higher fraction of sp³-hybridised carbon (the methylene linker and methyl ester) compared to fully planar diaryl-triazole analogues, a property correlated with improved aqueous solubility, lower promiscuity in biological assays, and more favourable progression in fragment-to-lead optimisation [1]. The presence of five hydrogen-bond donors/acceptors (amidoxime NH₂, OH, triazole N atoms, ester carbonyl) distributed across a compact scaffold yields a polar surface area conducive to both passive permeability and solubility, unlike more lipophilic N-benzyl-triazole-4-carboxylate analogues that frequently suffer from aggregation-based false positives at screening concentrations above 10 µM [2].

lead-likeness fragment-based screening physicochemical property optimisation

Antifungal Potential via Structural Resemblance to Oximino-Triazolyl Fungicide Pharmacophore

The target compound's oximino (hydroxyimino) group attached to the triazole N¹ position bears a close structural resemblance to the oximino-triazolyl class of agricultural fungicides, exemplified by patented oximino-triazolyl-ethane derivatives that exhibit potent activity against phytopathogenic fungi through inhibition of sterol 14α-demethylase (CYP51) [1][2]. In the broader oximino-triazole fungicide series, compounds with an α-amino substituent on the oximino carbon have demonstrated enhanced water solubility and phloem mobility compared to unsubstituted oximino-triazoles, a property critical for systemic fungicidal action in planta [3]. While specific EC₅₀ values for the target compound against fungal pathogens have not been published, its structural congruence with the active pharmacophore of known oximino-triazolyl fungicides supports its prioritisation over simpler triazole-4-carboxylate esters—which lack the oximino group entirely and therefore cannot engage the CYP51 heme iron through the established triazole–iron coordination mechanism . The methyl ester additionally provides a site for pro-pesticide derivatisation to modulate lipophilicity and cuticular penetration.

agricultural fungicide CYP51 inhibition crop protection

Priority Procurement and Application Scenarios for Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate Based on Differentiated Evidence


Fragment-Based Screening for Metalloenzyme Inhibitors (e.g., LSD1, HDAC, Ribonucleotide Reductase)

The amidoxime moiety of the target compound serves as a bidentate metal-chelating warhead capable of coordinating the catalytic zinc or iron atoms in metalloenzymes [1]. Procure this compound for inclusion in a fragment library (MW < 200 Da, compliant with the Rule of Three) designed to identify novel zinc-binding scaffolds for epigenetic targets (LSD1, HDACs) or iron-dependent enzymes (ribonucleotide reductase, CYP51). The 1,2,3-triazole ring provides a vector for fragment growth via CuAAC chemistry or amide coupling after ester hydrolysis, while the methyl ester enables rapid SAR exploration through parallel amidation. Unlike the bare triazole-4-carboxylate fragment, which lacks any metal-coordinating group, this compound can generate initial hit matter in metal-dependent assays where chelation is the primary binding mechanism [2].

Antibacterial Lead Optimisation Targeting Gram-Positive Pathogens (S. aureus, B. subtilis)

Guided by class-level evidence that heterocycle-anchored amidoximes exhibit approximately 10-fold improved antibacterial MIC values against S. aureus relative to acyclic amidoximes, procure this compound as a starting point for a medicinal chemistry campaign against drug-resistant Gram-positive bacteria [1]. The methyl ester can be hydrolysed to the carboxylic acid for salt formation or converted to a diverse library of carboxamides via HATU-mediated coupling with primary or secondary amines. The amidoxime group can additionally be cyclised to 1,2,4-oxadiazoles, a privileged heterocycle in antibacterial drug discovery, providing a direct route to scaffold hopping without loss of the triazole anchor [2].

Agrochemical Fungicide Discovery: CYP51-Targeted Crop Protection Agents

The compound's oximino-triazole architecture aligns with the established pharmacophore of agricultural triazole fungicides that inhibit sterol 14α-demethylase (CYP51) in phytopathogenic fungi [1]. Procure this compound as a screening hit or starting scaffold for the development of systemic fungicides targeting rusts, powdery mildews, and Fusarium species. The α-amino substituent on the oximino carbon is expected to enhance water solubility and phloem mobility relative to unsubstituted oximino-triazoles, a key advantage for soil-applied or seed-treatment formulations [2]. The methyl ester can be retained for optimal log P or hydrolysed to the more polar carboxylic acid to tune translocation properties.

Chemical Biology Tool Compound for Profiling Amidoxime-Responsive Biological Pathways

Given the amidoxime group's documented capacity to function as a prodrug for amidines and its ability to release nitric oxide (NO) under oxidative conditions, this compound can serve as a chemical biology probe to investigate amidoxime-mediated NO donation in cellular models of vasodilation, inflammation, or bacterial biofilm dispersal [1]. The triazole ring provides a bioorthogonal handle (via CuAAC with alkyne-bearing fluorophores or biotin tags) for target identification pull-down experiments, enabling the mapping of cellular targets of amidoxime-containing small molecules. This dual functionality (NO donor + clickable reporter) is absent in both simple amidoximes and simple triazoles, making the target compound uniquely suited for this application [2].

Quote Request

Request a Quote for Methyl 1-(2-amino-2-(hydroxyimino)ethyl)-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.